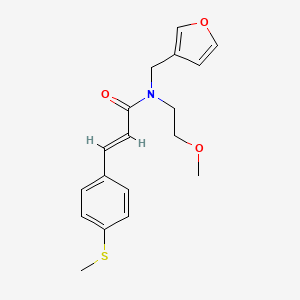

![molecular formula C16H14N6O3 B2432981 1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea CAS No. 1421493-85-7](/img/structure/B2432981.png)

1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

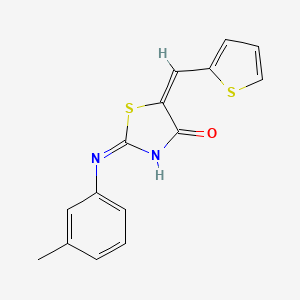

The compound is a urea derivative, containing a benzo[d][1,3]dioxol-5-yl group, a 2-methyl-1H-imidazol-1-yl group, and a pyrimidin-5-yl group . Urea derivatives are often used in medicinal chemistry due to their bioactive properties.

Molecular Structure Analysis

The molecular structure of this compound would likely show the connectivity of the urea derivative to the benzo[d][1,3]dioxol-5-yl group, the 2-methyl-1H-imidazol-1-yl group, and the pyrimidin-5-yl group .Chemical Reactions Analysis

The chemical reactions of this compound would likely depend on the reactivity of the urea derivative and the other functional groups present .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and functional groups present .Aplicaciones Científicas De Investigación

Antioxidant Activity

Research on coumarin substituted heterocyclic compounds, similar in structural complexity to the given compound, has shown that these derivatives exhibit significant antioxidant activities. For instance, a study demonstrated that a coumarin derivative displayed high antioxidant activities with scavenging activity reaching 80% at a concentration of 1000 μg/mL, which is comparable to vitamin C's standard antioxidant activity (Abd-Almonuim, Mohammed, & Al-khalifa, 2020).

Synthesis Methods

Efficient synthesis methods for creating pyrimidine and pyrimidone derivatives involve using specific reagents and conditions. One approach utilized N,N′-dichlorobis(2,4,6-trichlorophenyl)urea (CC-2) for the synthesis of these derivatives, highlighting an efficient and convenient method for their preparation (Rao, Acharya, Verma, & Kaushik, 2011).

Catalytic Applications

Studies have also explored the catalytic oxidative carbonylation of amino moieties to ureas and other derivatives, indicating significant applications in chemical synthesis. For example, the use of a PdI2/KI catalytic system in an ionic liquid allowed for the direct syntheses of ureas and oxamides, showcasing a method to obtain high-value molecules from simple building blocks (Mancuso, Raut, Della Ca’, Fini, Carfagna, & Gabriele, 2015).

Antimicrobial Activity

The synthesis of novel heterocyclic compounds, including those with pyrimidinyl benzazolyl urea derivatives, has been linked to potent antimicrobial and antioxidant activities. Notably, derivatives with benzothiazolyl and benzimidazolyl moieties have shown significant antibacterial activity against Bacillus subtilis, with some compounds also displaying antifungal activity against Asperigellus niger (Basha, Babu, Shanker, Reddy, Padmaja, & Padmavathi, 2021).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-3-[2-(2-methylimidazol-1-yl)pyrimidin-5-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N6O3/c1-10-17-4-5-22(10)15-18-7-12(8-19-15)21-16(23)20-11-2-3-13-14(6-11)25-9-24-13/h2-8H,9H2,1H3,(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWWYMDNVGATOMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=NC=C(C=N2)NC(=O)NC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(piperidin-1-yl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2432898.png)

![5-(2-methoxyethyl)-7-(4-phenethylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2432899.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)urea](/img/structure/B2432906.png)

![3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2432910.png)

![N-(3,4-dichlorophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2432912.png)

![N-[(3S,4S)-3-[(2-Methylpyrimidin-4-yl)amino]oxan-4-yl]but-2-ynamide](/img/structure/B2432921.png)